HERG Channel Inhibition: Comparative IC50 Values Define Proarrhythmic Risk Stratification
Propranolol demonstrates moderate hERG channel inhibition with an IC50 of 3.9 µM, substantially lower (more potent block) than the cardioselective agents metoprolol (IC50 = 145 µM) and atenolol (no inhibition observed), but higher (less potent) than carvedilol (IC50 = 0.51 µM) [1]. This intermediate hERG liability positions propranolol as a reference tool for assessing ion channel off-target effects in preclinical cardiac safety profiling, distinct from the negligible hERG activity of atenolol and metoprolol [1].
| Evidence Dimension | hERG potassium channel inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.9 µM |
| Comparator Or Baseline | Carvedilol: IC50 = 0.51 µM; Metoprolol: IC50 = 145 µM; Atenolol: No inhibition |
| Quantified Difference | Propranolol is 7.6-fold less potent than carvedilol; 37-fold more potent than metoprolol; atenolol shows no hERG block |
| Conditions | Whole-cell patch-clamp of HERG channels stably expressed in HEK293 cells at 23°C |
Why This Matters
The intermediate hERG IC50 value makes propranolol a valuable comparator in cardiac safety panels when selecting compounds with defined ion channel liability profiles.
- [1] Kawakami K, et al. Comparison of HERG channel blocking effects of various beta-blockers—implication for clinical strategy. Br J Pharmacol. 2006 Mar;147(6):642-52. doi:10.1038/sj.bjp.0706508. View Source
